
10-Boc-9-(9H-fluoren-9-ylidene)-9,10-dihydroacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Boc-9-(9H-fluoren-9-ylidene)-9,10-dihydroacridine is a synthetic organic compound that belongs to the class of acridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Boc-9-(9H-fluoren-9-ylidene)-9,10-dihydroacridine typically involves multi-step organic reactions. One common approach might include:
Formation of the Acridine Core: This can be achieved through cyclization reactions involving aromatic amines and aldehydes.
Introduction of the Fluorenylidene Group: This step may involve the reaction of the acridine core with fluorenone derivatives under basic conditions.
Boc Protection: The final step involves the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group using reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
10-Boc-9-(9H-fluoren-9-ylidene)-9,10-dihydroacridine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the fluorenylidene group to fluorenyl using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield fluorenyl derivatives.
科学研究应用
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe or as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 10-Boc-9-(9H-fluoren-9-ylidene)-9,10-dihydroacridine depends on its specific application. For example:
In medicinal chemistry: It may interact with DNA or proteins, inhibiting their function and leading to therapeutic effects.
In materials science: It may participate in electron transfer processes, contributing to its function as a semiconductor or light-emitting material.
相似化合物的比较
Similar Compounds
Acridine: A parent compound with similar structural features.
9,10-Dihydroacridine: A reduced form of acridine with similar reactivity.
Fluorenylidene derivatives: Compounds with similar fluorenylidene groups.
Uniqueness
10-Boc-9-(9H-fluoren-9-ylidene)-9,10-dihydroacridine is unique due to the combination of the Boc-protected acridine core and the fluorenylidene group, which imparts distinct chemical and physical properties.
属性
分子式 |
C31H25NO2 |
|---|---|
分子量 |
443.5 g/mol |
IUPAC 名称 |
tert-butyl 9-fluoren-9-ylideneacridine-10-carboxylate |
InChI |
InChI=1S/C31H25NO2/c1-31(2,3)34-30(33)32-26-18-10-8-16-24(26)29(25-17-9-11-19-27(25)32)28-22-14-6-4-12-20(22)21-13-5-7-15-23(21)28/h4-19H,1-3H3 |
InChI 键 |
SBHRTCASKXEXFH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=C3C4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C61 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


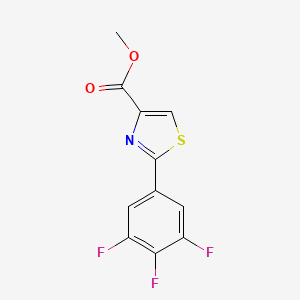

![(3aR,4S,5R,6aS)-4-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13686526.png)
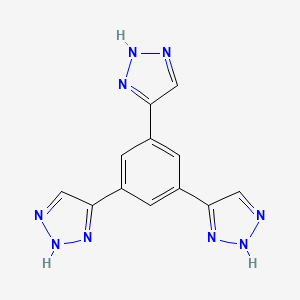
![3',4'-Dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one](/img/structure/B13686532.png)
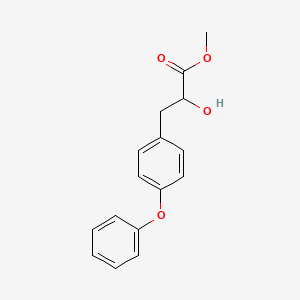
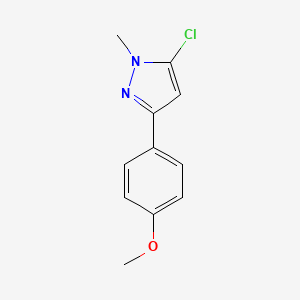
![Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13686547.png)

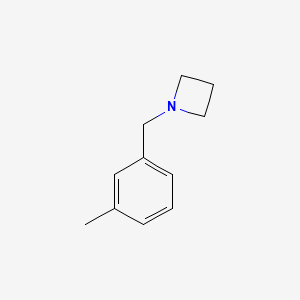
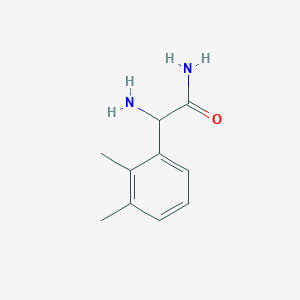

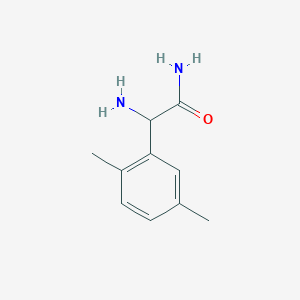
![2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13686574.png)
